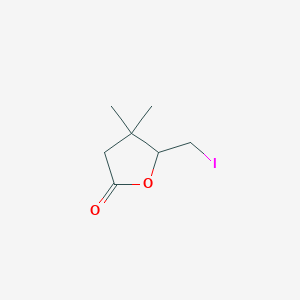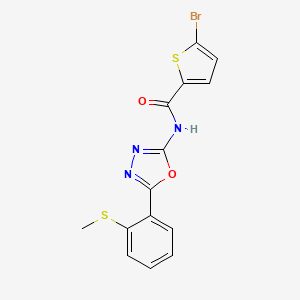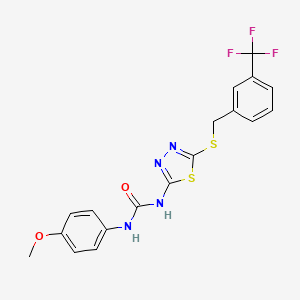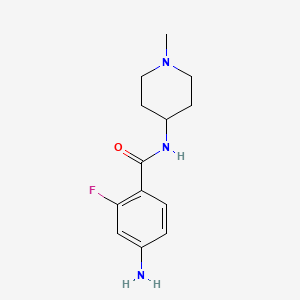
5-(碘甲基)-4,4-二甲基氧杂环戊酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Iodomethyl)-4,4-dimethyloxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the oxolane ring
科学研究应用
5-(Iodomethyl)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one typically involves the iodination of a precursor compound. One common method involves the reaction of 4,4-dimethyloxolan-2-one with iodomethane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes the risk of handling hazardous reagents like iodomethane.
化学反应分析
Types of Reactions
5-(Iodomethyl)-4,4-dimethyloxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include methyl derivatives.
作用机制
The mechanism of action of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one involves its ability to act as an alkylating agent. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in the design of drugs that target specific enzymes or receptors.
相似化合物的比较
Similar Compounds
- 5-(Bromomethyl)-4,4-dimethyloxolan-2-one
- 5-(Chloromethyl)-4,4-dimethyloxolan-2-one
- 5-(Fluoromethyl)-4,4-dimethyloxolan-2-one
Comparison
Compared to its halomethyl analogs, 5-(Iodomethyl)-4,4-dimethyloxolan-2-one is more reactive due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it a more effective alkylating agent, which is advantageous in certain chemical and biological applications.
属性
IUPAC Name |
5-(iodomethyl)-4,4-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c1-7(2)3-6(9)10-5(7)4-8/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMIBCXKOSOVNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2401183.png)
![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)
![5-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2401185.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2401188.png)


![N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide](/img/structure/B2401193.png)
![1-(4-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2401194.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2401198.png)
![(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate](/img/structure/B2401199.png)
![4-Chlorooxazolo[4,5-c]pyridine](/img/structure/B2401200.png)
![N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B2401202.png)
